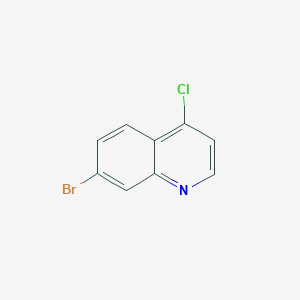

7-Bromo-4-Chloroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUTYYVZDKDLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445109 | |

| Record name | 7-Bromo-4-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75090-52-7 | |

| Record name | 7-Bromo-4-Chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-4-Chloroquinoline chemical properties and structure

An In-depth Technical Guide to 7-Bromo-4-Chloroquinoline: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug development. As a derivative of the quinoline scaffold—a "privileged structure" known for its interaction with a diverse range of biological targets—this molecule offers chemically distinct reactive sites that enable extensive structural modifications.[1][2] The strategic placement of a bromine atom at the 7-position and a chlorine atom at the 4-position provides orthogonal handles for synthetic chemists to perform sequential and selective functionalization.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the chemical structure and properties of this compound, detailed and validated protocols for its synthesis and characterization, an exploration of its reactivity, and essential safety guidelines. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Chemical Identity and Molecular Structure

The unique reactivity and utility of this compound stem directly from its molecular architecture. The quinoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The electron-withdrawing nature of the nitrogen atom and the halogen substituents significantly influences the electron density distribution across the ring system, dictating its chemical behavior.

Caption: Chemical structure of this compound.

The table below summarizes the key identifiers for this compound.[3]

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 75090-52-7 | |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Br)Cl | [3] |

| InChI Key | JJUTYYVZDKDLBC-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Physical Form | Solid | |

| Molecular Weight | 242.50 g/mol | |

| Purity | ≥95% (typical) | [4] |

| Storage | Keep in dark place, sealed in dry, room temperature | [5] |

Synthesis of this compound

The construction of the this compound scaffold is most commonly achieved through a multi-step synthesis that first builds a hydroxyquinoline core, followed by chlorination. A widely adopted and reliable method is the Gould-Jacobs reaction followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][6]

Synthetic Workflow Overview

The process begins with the reaction of a substituted aniline (3-bromoaniline) with an appropriate three-carbon electrophile to form an enamine, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline intermediate. The final step is the conversion of the hydroxyl group to a chloro group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-Hydroxy-7-bromoquinoline

This protocol details the chlorination of the 4-hydroxyquinoline intermediate, a critical and often final step in the synthesis.[7]

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for converting hydroxyl groups on heteroaromatic systems, such as the 4-hydroxyquinoline, into chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Dioxane is used as a solvent to manage the reaction temperature and solubility of the starting material.[7]

Materials:

-

4-Hydroxy-7-bromoquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dioxane

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-7-bromoquinoline (1.0 equivalent).[7]

-

Reagent Addition: Under a fume hood, add dioxane to the flask, followed by the slow, batch-wise addition of phosphorus oxychloride (2.6 equivalents) at approximately 30 °C.[7]

-

Heating: Heat the reaction mixture to 100 °C and stir for approximately 40-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[7]

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring it into a beaker of crushed ice or cold water with vigorous stirring. This step is highly exothermic and must be performed with caution to control the hydrolysis of excess POCl₃.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (2-3 times).[7]

-

Washing: Combine the organic layers and wash them sequentially with water and then a saturated sodium chloride solution (brine) to remove any remaining inorganic impurities.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain a light-yellow solid.[1]

Spectroscopic Characterization

Accurate structural confirmation is paramount. While extensive public databases of experimental spectra for this specific compound are limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[8]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The chemical shifts will be influenced by the positions of the bromo and chloro substituents.

-

¹³C NMR: The carbon NMR spectrum will display nine signals for the nine unique carbon atoms in the aromatic core. The carbons directly attached to the halogens and nitrogen will have characteristic chemical shifts.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.

-

Isotopic Pattern: A key feature in the mass spectrum of this compound will be a distinctive isotopic pattern. This arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), providing strong evidence for the presence of one bromine and one chlorine atom. The expected molecular ion peak [M+H]⁺ is m/z 243.8.[7][8]

General Protocol for Data Acquisition

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

-

NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a standard NMR spectrometer (e.g., 400 MHz).[10]

-

MS Acquisition: Obtain a mass spectrum using an instrument with electrospray ionization (ESI) or electron ionization (EI) to observe the molecular ion and its isotopic pattern.[10]

Chemical Reactivity and Applications

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, making it a versatile scaffold in the synthesis of novel compounds for drug discovery.

-

C4-Position (Chloro): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This site readily reacts with various nucleophiles, such as amines, thiols, and alcohols, making it an ideal position for introducing side chains to modulate biological activity.[1]

-

C7-Position (Bromo): The bromine atom at the 7-position is less reactive towards SₙAr but is perfectly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines) reactions. This allows for the introduction of aryl, heteroaryl, or other carbon-based substituents.

This orthogonal reactivity is a powerful tool for building molecular diversity and exploring structure-activity relationships (SAR).[1] Quinoline derivatives synthesized from this scaffold have been investigated as potential anticancer, antimalarial, and anti-inflammatory agents.[1][11][12]

Caption: Key synthetic strategies using this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to prevent exposure.[13]

GHS Hazard Classification: [3]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage |

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[13]

-

Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14][15]

-

Handling Practices: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14][15]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound should be stored locked up.[3][5]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[3]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by two chemically distinct halogenated positions, provides a robust platform for the development of novel molecular entities. Understanding its physicochemical properties, synthetic pathways, reactivity, and safe handling protocols is essential for leveraging its full potential in research and drug development. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively and safely utilize this important chemical building block.

References

- BenchChem (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.

- BenchChem (2025). An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.

- BenchChem (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.

- BenchChem (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of Substituted 7-Chloroquinolines. BenchChem.

- BenchChem (2025). Application Notes and Protocols for the Laboratory Preparation of 7-Bromo-4-chloro-8-methylquinoline Derivatives. BenchChem.

- PubChem (2025). This compound. National Center for Biotechnology Information.

- Perković, I., et al. (2020). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Molecules.

- Chemical Synthesis Database (2025). 7-bromo-2-chloro-4-methylquinoline. Chemical Synthesis Database.

- Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.

- Romo-Mancillas, A., et al. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.

- BenchChem (2025). Spectral Analysis of 8-Bromo-4-chloro-2-methylquinoline: A Technical Guide. BenchChem.

- Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education.

- PubChemLite (2025). 7-bromo-4-chloro-3-iodoquinoline (C9H4BrClIN). PubChemLite.

- Baxendale Group (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

- Kumar, A., et al. (2014). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry.

- Manzoor, S., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PLOS ONE.

- de F. Alves, M. A., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society.

- Romo-Mancillas, A., et al. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.

- BenchChem (2025). Methyl 4-chloroquinazoline-7-carboxylate mechanism of action in biological systems. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H5BrClN | CID 10800239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. 75090-52-7|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 75090-52-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound(75090-52-7) 1H NMR [m.chemicalbook.com]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Physicochemical characteristics of 7-Bromo-4-Chloroquinoline

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-4-Chloroquinoline

Authored by: Senior Application Scientist

Introduction

This compound is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a privileged scaffold, forming the backbone of numerous biologically active molecules, including established antimalarial drugs.[1][2] The strategic placement of bromo and chloro substituents at the 7- and 4-positions, respectively, creates a molecule with unique electronic properties and differential reactivity. This makes this compound not only a subject of academic investigation but also a versatile and valuable intermediate for the synthesis of complex molecular architectures with therapeutic potential.[2][3] Derivatives have shown promise in the development of novel treatments for cancer, malaria, and viral infections.[4][5][6]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights into its properties, analytical characterization, and handling. The methodologies described herein are grounded in established laboratory practice, providing researchers, scientists, and drug development professionals with a reliable framework for their work with this important compound.

Core Chemical and Physical Properties

This compound is typically supplied as a beige solid at room temperature.[7] Its fundamental properties are crucial for its storage, handling, and application in synthetic chemistry. Proper storage involves keeping it in a dark, dry, and sealed environment to prevent degradation.[7][8]

| Property | Value | Source(s) |

| CAS Number | 75090-52-7 | [9][10] |

| Molecular Formula | C₉H₅BrClN | [8][10] |

| Molecular Weight | 242.50 g/mol | [10] |

| Appearance | Beige Solid | [7] |

| Melting Point | 105-106 °C | [7] |

| Boiling Point | 314.6 ± 22.0 °C (Predicted) | [7] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 1.99 ± 0.27 (Predicted) | [7] |

| InChIKey | JJUTYYVZDKDLBC-UHFFFAOYSA-N | [7][10][11] |

| SMILES | Clc1ccnc2cc(Br)ccc12 |

Structural Elucidation and Spectroscopic Profile

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive analytical fingerprint.

Mass Spectrometry (MS)

Mass spectrometry is fundamental for confirming the molecular weight and elemental composition of the compound.

-

Expected Mass: The monoisotopic mass is 240.92939 Da.[10]

-

Experimental Observation: Using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS, ESI), the protonated molecular ion peak [M+H]⁺ is observed at m/z 243.8.[9] The characteristic isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) provides unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within the molecule. The aromatic region of the ¹H NMR spectrum is particularly informative for confirming the substitution pattern on the quinoline ring.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. A reference spectrum is available, which is critical for structural confirmation.[11]

-

¹³C NMR: Carbon NMR, including DEPT-135 experiments, confirms the number and type of carbon atoms (quaternary, CH, CH₂, CH₃) in the molecule.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of characteristic functional groups and the overall fingerprint of the molecule.[3] Key vibrations for this compound would include C=C and C=N stretching frequencies characteristic of the quinoline ring system and C-Cl and C-Br stretching vibrations.

Experimental Protocols for Physicochemical Characterization

To ensure trustworthiness and reproducibility, all experimental protocols must be self-validating. The following are detailed methodologies for the characterization of this compound.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. Unlike traditional melting point apparatus, DSC also quantifies the energy associated with the phase transition (enthalpy of fusion).

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 130 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The ramp rate represents a balance between resolution and experimental time.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can also be estimated from the shape of the peak.

-

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase method is chosen due to the moderate polarity of the quinoline scaffold.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Workflow for Comprehensive Physicochemical Characterization

The following diagram outlines the logical flow for a full characterization of a new batch of this compound, ensuring identity, purity, and stability.

Caption: Workflow for the analytical characterization of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the differential reactivity of its two halogen substituents. This feature allows for selective, stepwise functionalization, making it a powerful building block.[2][4]

-

C4-Position (Chloro): The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This site readily reacts with amines, thiols, and alcohols, providing a straightforward route to a diverse range of 4-substituted quinoline derivatives.[3][13]

-

C7-Position (Bromo): The bromine atom at the 7-position is less reactive towards nucleophiles but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, or alkynyl groups, expanding the molecular complexity.[4]

Diagram of Key Reactive Sites

This diagram illustrates the primary sites of chemical reactivity on the this compound scaffold, which are exploited in synthetic chemistry.

Caption: Differential reactivity of the C4-Chloro and C7-Bromo positions.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires stringent safety protocols to prevent exposure.[3][10]

-

GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 3) and Causes Serious Eye Damage (Category 1).[7][10] The corresponding hazard statements are H301 (Toxic if swallowed) and H318 (Causes serious eye damage).[10]

-

Signal Word: Danger[10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[3] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment:

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[15]

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing.[15]

Stability and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][8] The compound should be stored locked up in a designated area for toxic substances.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3][15]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and halogenated compounds.[3]

Conclusion

This compound is a pivotal heterocyclic intermediate whose value is defined by its distinct physicochemical properties and versatile reactivity. A thorough understanding of its characteristics—from its melting point and spectroscopic fingerprint to its specific handling requirements—is essential for its safe and effective use in research and development. The dual reactivity of its chloro and bromo substituents provides a robust platform for the synthesis of diverse chemical libraries, cementing its role as a key building block in the ongoing quest for novel therapeutic agents. The protocols and data presented in this guide serve as an authoritative resource for scientists, enabling reproducible results and fostering innovation in drug discovery.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

- ChemicalBook. This compound | 75090-52-7. ChemicalBook.

- Benchchem. An In-depth Technical Guide to the Safety and Handling of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

- Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.

- ChemicalBook. This compound. ChemicalBook.

- ChemicalBook. This compound(75090-52-7) 1H NMR spectrum. ChemicalBook.

- Chemical Synthesis Database. 7-bromo-2-chloro-4-methylquinoline. Chemical Synthesis Database.

- Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.

- PubChem. This compound. PubChem.

- Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.

- MedChemExpress. 7-Bromoquinoline-4-carboxylic acid-SDS. MedChemExpress.

- Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.

- ChemShuttle. This compound;CAS No.:75090-52-7. ChemShuttle.

- New Journal of Chemistry. Supporting Information. New Journal of Chemistry.

- ChemicalBook. 7-Bromo-4-chloro-3-nitroquinoline: Pharmaceutical Synthesis Applications and Synthesis Method. ChemicalBook.

- BLD Pharm. This compound. BLD Pharm.

- Ambeed.com. This compound. Ambeed.com.

- Sigma-Aldrich. This compound AldrichCPR. Sigma-Aldrich.

- MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.

- Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.

- PubMed Central. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). PubMed Central.

- ChemicalBook. 4-BROMO-7-CHLOROQUINOLINE(98519-65-4) 1H NMR spectrum. ChemicalBook.

- Benchchem. 4-Bromo-7-chloroquinoline | 98519-65-4. Benchchem.

- PubMed Central. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.

- PubMed Central. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PubMed Central.

- Wiley Online Library. Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. Wiley Online Library.

- MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.

- pH Scientific. This compound. pH Scientific.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7-Bromo-4-chloro-3-nitroquinoline: Pharmaceutical Synthesis Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. 75090-52-7|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 75090-52-7 [chemicalbook.com]

- 10. This compound | C9H5BrClN | CID 10800239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(75090-52-7) 1H NMR spectrum [chemicalbook.com]

- 12. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Dihalogenated Quinoline Scaffold

An In-depth Technical Guide to 7-Bromo-4-Chloroquinoline (CAS No. 75090-52-7)

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most famously the antimalarial drug chloroquine.[1] The strategic placement of halogen atoms on this scaffold provides medicinal chemists with versatile handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR). This compound is a prime example of such a strategically designed building block.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, spectral identity, core reactivity, and applications. The inherent chemical duality of this molecule—possessing two distinct and orthogonally reactive halogen atoms—makes it a particularly valuable intermediate for constructing complex molecular architectures in drug discovery programs targeting malaria, cancer, and viral diseases.[2][3][4]

Core Physicochemical & Structural Properties

This compound is a solid at room temperature. Its identity is defined by a unique combination of structural and physical characteristics, which are essential for its correct identification and use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 75090-52-7 | [5][6] |

| Molecular Formula | C₉H₅BrClN | [5] |

| Molecular Weight | 242.50 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | Clc1ccnc2cc(Br)ccc12 | |

| InChI Key | JJUTYYVZDKDLBC-UHFFFAOYSA-N | [5] |

| Physical Form | Solid |

Synthesis Protocol: From Hydroxyquinoline to Chloroquinoline

The most direct and common synthesis of this compound involves the chlorination of its corresponding 4-hydroxy precursor, 7-bromo-4-hydroxyquinoline. This transformation leverages a classic chlorinating agent, phosphorus oxychloride (POCl₃), to convert the quinolone oxygen into a reactive chloro group.

A general laboratory-scale procedure is as follows:

Reaction: 7-Bromo-4-hydroxyquinoline → this compound

Reagents & Conditions:

-

Starting Material: 7-Bromo-4-hydroxyquinoline

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃)

-

Solvent: Dioxane (or neat POCl₃)

-

Temperature: 100 °C

-

Reaction Time: ~40 minutes (monitored by TLC)

Step-by-Step Experimental Protocol:

-

To a solution of 7-bromo-4-hydroxyquinoline (1.0 eq) in dioxane, cautiously add phosphorus oxychloride (2.6 eq) in batches at room temperature.[6]

-

Heat the reaction mixture to 100 °C and stir for approximately 40 minutes.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

After completion, cool the mixture to room temperature and carefully quench the reaction by pouring it into water or a water/ice mixture.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (2 x volumes).[6]

-

Combine the organic layers and wash with a saturated sodium chloride solution (brine).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting light yellow solid can be further purified by recrystallization if necessary.[6]

Causality Insight: The use of phosphorus oxychloride is critical. The lone pair on the quinoline nitrogen attacks the phosphorus atom of POCl₃, leading to the formation of a highly reactive chlorophosphoryl intermediate at the C4 oxygen. This intermediate is an excellent leaving group, which is readily displaced by a chloride ion (from POCl₃ itself) in a nucleophilic substitution reaction to yield the final 4-chloro product.

Caption: Synthesis workflow for this compound.

Spectral Characterization Profile

| Technique | Expected Data / Observation | Source(s) |

| Mass Spectrometry (LC-MS) | Molecular Ion Peak (ESI+): m/z = 243.8 [M+H]⁺. The characteristic isotopic pattern of one bromine and one chlorine atom should be observable. | [6] |

| ¹H NMR | Aromatic region (~7.5-9.0 ppm): Signals corresponding to the 5 aromatic protons. The proton at C2 will be a doublet coupled to the C3 proton. The C8 proton will appear as a doublet, and the C5/C6 protons will show doublet of doublets or doublet patterns depending on coupling constants. | [7] |

| ¹³C NMR | Aromatic region (~110-155 ppm): Nine distinct signals for the 9 carbon atoms of the quinoline core. The carbon atoms attached to the halogens (C4 and C7) will have their chemical shifts influenced accordingly. | [7] |

| Infrared (IR) Spectroscopy | C=C and C=N stretching vibrations (aromatic ring) in the 1600-1450 cm⁻¹ region. C-H stretching above 3000 cm⁻¹. Strong absorptions in the fingerprint region (< 1000 cm⁻¹) corresponding to C-Cl and C-Br stretching vibrations. | [8] |

Chemical Reactivity: A Tale of Two Halogens

The primary utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, a powerful strategy in multi-step synthesis.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is highly activated towards nucleophilic substitution. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. This makes the C4-chloro an excellent electrophilic site.

-

Common Nucleophiles: Primary/secondary amines, thiols, alcohols.

-

Significance: This reaction is the cornerstone of synthesizing analogues of chloroquine and other 4-aminoquinoline drugs.[2][9] The reaction proceeds readily, often under mild conditions.

Caption: SNAr reaction at the C4 position.

Palladium-Catalyzed Cross-Coupling at the C7-Position

The bromine atom at the C7 position is a classic handle for palladium-catalyzed cross-coupling reactions. Unlike the C4-chloro group, the C7-bromo group is part of a benzene-like ring and is not activated for SNAr, making it stable under the conditions used for C4 substitution. This allows for a second, distinct vector of diversification.

-

Common Reactions:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Expert Insight on Selectivity: The substantial difference in reactivity allows for a predictable, stepwise functionalization. A typical synthetic strategy involves first performing the SNAr reaction at the C4 position with a desired nucleophile, followed by a Pd-catalyzed cross-coupling at the C7-bromo position. This orthogonal reactivity is a key feature that makes this scaffold so valuable. Studies on the selective Buchwald-Hartwig amination of related dihaloquinolines have demonstrated that the aryl bromide is more reactive than the heteroaryl chloride under specific palladium catalysis conditions, providing another avenue for controlled synthesis.[10]

Caption: Stepwise functionalization of this compound.

Applications in Drug Discovery

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry. By using this compound, researchers can introduce diversity at two key positions to develop novel therapeutic agents.

-

Antimalarial Agents: The 4-aminoquinoline pharmacophore is essential for antimalarial activity. Modifying the 7-position of this core can help overcome drug resistance mechanisms.[1][4]

-

Anticancer Agents: Quinoline derivatives have been shown to inhibit protein kinases and interfere with cell signaling pathways crucial for tumor growth.[2][3] Functionalization at C4 and C7 allows for the tuning of properties like target affinity, selectivity, and pharmacokinetics.

-

Antiviral Research: Chloroquine and its derivatives have been investigated for broad-spectrum antiviral activity.[1][4] Synthesizing new analogues from this scaffold is an active area of research for identifying novel antiviral leads.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Classification: Acute toxicity, oral (Category 3); Serious eye damage (Category 1).[5]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[11][12]

-

Wash hands thoroughly after handling.[11]

-

Use only in a well-ventilated area, such as a chemical fume hood.[12]

-

Avoid breathing dust.[11]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Seek immediate medical attention.[13]

-

Conclusion

This compound (CAS No. 75090-52-7) is more than just a chemical intermediate; it is a strategically designed platform for innovation in medicinal chemistry. Its key value lies in the orthogonal reactivity of its C4-chloro and C7-bromo substituents, enabling chemists to perform selective, stepwise modifications. This capability facilitates the rapid generation of diverse chemical libraries for screening against critical disease targets, cementing its role as a powerful tool in the development of next-generation therapeutics.

References

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.

- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- PubMed Central (PMC). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.

- PubChem. This compound | C9H5BrClN | CID 10800239.

- SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.

- ResearchGate. Synthesis of 7-chloroquinolinyl-4-amino chalcones as antimalarial and anticancer agents.

- PubChem. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593.

- PubChem. 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine.

- National Institutes of Health (NIH). (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues.

- ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.

- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline.

- Wiley Online Library. (2022). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Doc Brown's Chemistry. The infrared spectrum of 1-bromo-2-chloroethane.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. This compound | C9H5BrClN | CID 10800239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 75090-52-7 [chemicalbook.com]

- 7. This compound(75090-52-7) 1H NMR [m.chemicalbook.com]

- 8. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

Molecular weight and formula of 7-Bromo-4-Chloroquinoline

An In-depth Technical Guide to 7-Bromo-4-Chloroquinoline: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, analytical characterization, and critical applications, with a focus on the scientific rationale behind its use and handling.

Core Compound Profile: this compound

This compound is a disubstituted quinoline derivative. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The strategic placement of a bromine atom at the 7-position and a chlorine atom at the 4-position provides two distinct reactive sites. This dual halogenation makes it a highly versatile precursor for creating diverse molecular libraries through various coupling and substitution reactions, which is invaluable in the search for new therapeutic agents.[3]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | [4] |

| CAS Number | 75090-52-7 | [5] |

| Appearance | Solid | |

| IUPAC Name | This compound | [4] |

| SMILES String | Clc1ccnc2cc(Br)ccc12 | |

| InChI Key | JJUTYYVZDKDLBC-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the chlorination of a 4-hydroxyquinoline precursor. This method is reliable and provides a good yield of the target compound.

Causality in Reagent Selection

The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is deliberate. It is highly effective for converting hydroxyl groups on heteroaromatic rings, such as the 4-hydroxyquinoline, into chlorides. The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then readily displaced by a chloride ion. Dioxane is often used as a solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction temperature.[5]

Diagram of Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C9H5BrClN | CID 10800239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 75090-52-7 [chemicalbook.com]

Foreword: The Enduring Versatility of a Privileged Scaffold

An In-Depth Technical Guide to the Core Biological Activities of Halogenated Quinolines

The quinoline ring system, a simple fusion of benzene and pyridine rings, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its rigid, planar structure and the electron-withdrawing nature of the nitrogen atom create a unique electronic profile, making it a versatile foundation for designing biologically active molecules.[1] The strategic addition of halogen atoms (fluorine, chlorine, bromine, iodine) further enhances this versatility, profoundly influencing the compound's lipophilicity, metabolic stability, and binding affinity to a diverse array of biological targets.[3][4]

This guide moves beyond a simple cataloging of activities. It is designed for the laboratory researcher and drug development professional, providing a deep dive into the causal mechanisms that drive the therapeutic potential of halogenated quinolines. We will explore the molecular intricacies behind their anticancer, antimicrobial, antiviral, and neuroprotective effects. Crucially, we will ground this mechanistic understanding in the practical realities of experimental validation, offering detailed, self-validating protocols for the assays that form the bedrock of research in this field.

Chapter 1: Anticancer Activity: Targeting the Pillars of Malignancy

Halogenated quinolines have emerged as potent anticancer agents, acting through a multitude of mechanisms that strike at the heart of cancer cell proliferation, survival, and metastasis.[5][6] Their modes of action are diverse, ranging from the inhibition of critical signaling kinases to the disruption of the cellular cytoskeleton.[5][7]

Core Mechanisms of Anticancer Action

A. Inhibition of Receptor Tyrosine Kinases (RTKs) Many cancers are driven by the aberrant activation of RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), which initiate signaling cascades promoting cell growth and angiogenesis.[8][9] Halogenated quinolines, due to their planar structure, can function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation events necessary for signal transduction.[10] The presence of halogens can enhance binding affinity through favorable hydrophobic and halogen-bonding interactions within the active site.[8]

-

Causality: The quinoline scaffold mimics the adenine portion of ATP, while strategically placed halogenated phenyl rings can access hydrophobic pockets within the kinase domain, leading to potent and often selective inhibition.

B. Disruption of Microtubule Polymerization Microtubules are essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule dynamics can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis.[7][11] Certain halogenated quinoline derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into functional microtubules.[7] This disruption leads to mitotic catastrophe and cell death.

C. Inhibition of PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer.[9] Several quinoline derivatives have been developed as potent inhibitors of key nodes in this pathway, particularly PI3K and mTOR.[8][9] By blocking this pro-survival signaling, these compounds can effectively induce apoptosis in cancer cells.

D. Topoisomerase Inhibition and DNA Damage Topoisomerases are enzymes that resolve DNA supercoiling during replication and transcription.[1][7] Some quinoline-based compounds function as topoisomerase poisons, stabilizing the transient DNA-enzyme complex. This leads to the accumulation of double-strand breaks, overwhelming the cell's DNA repair machinery and initiating an apoptotic response.[10]

Visualizing the Mechanism: Key Anticancer Signaling Pathways

Below is a diagram illustrating the intervention points of halogenated quinolines within the critical PI3K/Akt/mTOR signaling cascade.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated quinolines.

Data Summary: In Vitro Antiproliferative Activity

The efficacy of novel compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of a biological process.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Quinolyl-thienyl chalcones | HUVEC (Endothelial) | VEGFR-2 Kinase | 0.021 - 0.073 | [8] |

| 2-Quinolone-benzimidazole hybrid | Melanoma (UACC903) | Protein Kinase B / IkB Kinase | 1.64 - 44.46 | [8] |

| Quinoline-3-carboxamide | Breast (MCF-7) | EGFR Inhibition | 3.35 | [8] |

| Quinoline–chalcone hybrids | Lung (A549) | PI3K/Akt/mTOR Pathway | 1.91 | [8] |

| 8-Hydroxyquinoline-5-sulfonamide | Melanoma (C-32) | Apoptosis Induction | Comparable to Cisplatin | [12] |

Experimental Protocol: Cell Viability Assessment via MTT Assay

This protocol provides a robust method for determining the cytotoxic or antiproliferative effects of halogenated quinolines on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test halogenated quinoline in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Self-Validation Controls:

-

Negative Control: Wells with cells treated with vehicle (media + 0.5% DMSO) only. Represents 100% viability.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

-

Blank Control: Wells with media only (no cells) to measure background absorbance.

-

-

Remove the old media from the plate and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Causality: A 72-hour incubation period is chosen to span multiple cell doubling times, providing a sufficient window to observe significant antiproliferative effects, as opposed to acute toxicity.[12]

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will produce purple formazan crystals.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Well / Absorbance of Negative Control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.

-

-

Chapter 2: Antimicrobial Activity: A Renewed Weapon Against Pathogens

Before the advent of modern antibiotics, halogenated 8-hydroxyquinolines like iodoquinol and clioquinol were mainstays in treating protozoal and fungal infections.[3][13] Today, with the rise of antimicrobial resistance, there is renewed interest in this chemical class for its potent antibacterial and antifungal properties.[12][14]

Core Mechanisms of Antimicrobial Action

A. Metal Ion Chelation and Disruption of Homeostasis The primary mechanism for many antimicrobial quinolines, particularly 8-hydroxyquinolines, is their ability to chelate essential metal ions like Fe²⁺, Cu²⁺, and Zn²⁺.[13][15] These ions are critical cofactors for a vast number of microbial enzymes involved in respiration and metabolism. By sequestering these ions, the quinoline effectively starves the pathogen of essential nutrients, leading to growth inhibition or cell death.[16]

B. Intracellular Action Studies have shown that active halogenated quinolines are able to penetrate fungal cells, while inactive analogues cannot, suggesting an intracellular mode of action.[14] Once inside, they can interfere with various cellular processes. The free hydroxyl group at the 8-position of the quinoline ring is often crucial for this biological activity.[12]

Data Summary: In Vitro Antimicrobial & Antifungal Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | Activity Type | MIC (nM) | Reference |

| Halogenated Quinoline Analogues | Candida albicans | Antifungal | 100 | [14][17] |

| Halogenated Quinoline Analogues | Cryptococcus neoformans | Antifungal | 50 - 780 | [14][17] |

| 8-Hydroxyquinoline-5-sulfonamide | S. aureus (MRSA) | Antibacterial | Comparable to Oxacillin | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a halogenated quinoline against bacterial and fungal strains.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213).[12]

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution Series:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.

-

Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

-

Plate Inoculation and Controls:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. This brings the total volume to 100 µL and the compound concentrations to their final test values.

-

Self-Validation Controls:

-

Growth Control (Well 11): 50 µL of inoculum + 50 µL of broth (no compound). This well must show clear turbidity for the test to be valid.

-

Sterility Control (Well 12): 100 µL of broth only (no inoculum, no compound). This well must remain clear.

-

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C.

-

Incubation time: 18-24 hours for most bacteria, 24-48 hours for fungi like Candida.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control well.

-

Chapter 3: Antiviral and Neuroprotective Activities

The biological activities of halogenated quinolines extend to complex host-pathogen and neurological systems, often through mechanisms involving the modulation of cellular environments and metal ion homeostasis.

Antiviral Mechanisms: The Case of Chloroquine

The halogenated 4-aminoquinoline, chloroquine (and its derivative hydroxychloroquine), has well-documented antiviral activity, primarily through its action as a weak base.[18][19]

-

Inhibition of Viral Entry: Many enveloped viruses enter host cells via endocytosis. The fusion of the viral envelope with the endosomal membrane is pH-dependent and requires an acidic environment. Chloroquine accumulates in endosomes and lysosomes, raising their pH.[19][20] This pH elevation prevents the conformational changes in viral glycoproteins necessary for membrane fusion, thus trapping the virus within the endosome and blocking infection.

-

Inhibition of Viral Replication: Post-entry, the activity of certain viral enzymes, such as polymerases, can also be pH-dependent. The alkalinizing effect of chloroquine can interfere with these later stages of the viral life cycle.[18]

Neuroprotective Mechanisms: The Role of Metal Chelation

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by the misfolding and aggregation of proteins (e.g., amyloid-beta) and oxidative stress, processes that are exacerbated by the dyshomeostasis of metal ions like copper, zinc, and iron.[13][15]

The halogenated 8-hydroxyquinoline, clioquinol, acts as a metal-protein attenuating compound (MPAC).[21]

-

Mechanism: Clioquinol is a chelator that can bind to excess metal ions associated with amyloid plaques.[15][16] This action serves two purposes:

-

Ionophore Activity: Beyond simple chelation, clioquinol can act as an ionophore, transporting metal ions across cell membranes to restore their normal intracellular concentrations.[22]

Visualizing the Workflow: A General Antiviral Screening Cascade

The discovery of new antiviral agents follows a logical progression from high-throughput screening to detailed mechanistic studies.

Caption: A typical experimental workflow for antiviral drug discovery.

Experimental Protocol: In Vitro Antiviral Neutralization Assay

This protocol evaluates the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on a susceptible cell line.[23]

Principle: A monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The effective concentration that protects 50% of the cells from virus-induced death (the EC₅₀) is determined.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate to form a confluent monolayer within 24 hours.[24]

-

-

Compound and Virus Preparation:

-

Prepare 2-fold serial dilutions of the halogenated quinoline in infection media (low-serum media).

-

Dilute the virus stock in infection media to a concentration that will cause ~90-100% cell death in 48-72 hours (a pre-determined Titer or MOI).

-

-

Infection and Treatment:

-

Remove growth media from the cell monolayer.

-

Add 50 µL of the compound dilutions to the wells.

-

Immediately add 50 µL of the diluted virus to the wells.

-

Self-Validation Controls:

-

Cell Control: Cells with media only (no virus, no compound). Should show 100% viability.

-

Virus Control: Cells with virus only (no compound). Should show extensive cell death (CPE).

-

Toxicity Control: Cells with the highest concentration of compound only (no virus) to assess compound-induced cytotoxicity in parallel.

-

-

-

Incubation:

-

Incubate the plate at 37°C, 5% CO₂ for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

-

Assessment of Cell Viability:

-

Quantify cell viability using a suitable method, such as the MTT assay (see Protocol 1.4) or a crystal violet staining assay.

-

For crystal violet: gently wash wells with PBS, fix cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash again, and solubilize the dye with methanol. Read absorbance at ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each concentration relative to the cell and virus controls.

-

Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) from the dose-response curves.

-

Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.

-

References

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]

- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]

- Review on recent development of quinoline for anticancer activities. Frontiers. [Link]

- Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology.

- Clioquinol: review of its mechanisms of action and clinical uses in neurodegener

- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

- In vitro methods for testing antiviral drugs. PMC. [Link]

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]

- In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. PubMed. [Link]

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

- In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans.

- (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. [Link]

- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener

- Quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. [Link]

- An Extensive Review on Biological Interest of Quinoline and Its Analogues.

- Pharmacology of Chloroquine and Hydroxychloroquine. PMC. [Link]

- Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC. [Link]

- Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. ASM Journals. [Link]

- The mechanism of action of Clioquinol for the treatment of Alzheimer's disease. CORE. [Link]

- Biological activities of quinoline deriv

- Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. MDPI. [Link]

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin

- Hydroxychloroquine. Wikipedia. [Link]

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

- Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders.

- Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. NIH. [Link]

- Chloroquine and hydroxychloroquine mechanism of action as immunomodulator.

- Clioquinol. ALZFORUM. [Link]

- Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Comput

- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. [Link]

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [mdpi.com]

- 5. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. alzforum.org [alzforum.org]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Broad-Spectrum Activity of Small Molecules Acting against Influenza a Virus: Biological and Computational Studies [mdpi.com]

- 24. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromo-4-Chloroquinoline: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract

This technical guide provides an in-depth exploration of 7-bromo-4-chloroquinoline, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the synthesis, chemical properties, and strategic functionalization of this versatile scaffold. We will delve into the nuanced reactivity of its two distinct halogenated positions, offering field-proven insights into achieving chemoselectivity in key cross-coupling and nucleophilic substitution reactions. Detailed, step-by-step protocols for its synthesis and subsequent transformations, alongside a thorough analysis of the mechanistic underpinnings, are presented to empower chemists to leverage the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Value of this compound

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. The unique electronic properties conferred by the nitrogen atom within the bicyclic aromatic system provide a vector for tuning physicochemical properties and directing biological activity. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its two halogen substituents. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo substituent at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled elaboration of the quinoline core, enabling the synthesis of diverse libraries of compounds for biological screening.

This guide will provide a comprehensive overview of the synthesis and application of this compound, with a focus on practical, actionable protocols and the scientific rationale behind them.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C9H5BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Appearance | Light yellow solid | |

| CAS Number | 75090-52-7 |

Spectroscopic Data:

-

1H NMR (CDCl3, 400 MHz) δ (ppm): 8.82 (d, J=4.9 Hz, 1H), 8.09 (d, J=2.4 Hz, 1H), 8.01 (d, J=9.3 Hz, 1H), 7.49 (dd, J=9.3, 2.4 Hz, 1H), 7.12 (d, J=4.9 Hz, 1H).[1]

-

13C NMR (CDCl3, 100 MHz) δ (ppm): 150.9, 149.1, 146.8, 136.9, 127.9, 123.8, 119.9, 108.7.[1]

-

IR (KBr, cm-1): The infrared spectrum will exhibit characteristic peaks for C=C and C=N stretching vibrations within the aromatic quinoline core, typically in the 1600-1450 cm-1 region. C-H stretching of the aromatic protons will be observed around 3100-3000 cm-1. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, generally below 800 cm-1.

-

Mass Spectrometry (EI): m/z (%) = 241/243/245 (M+, isotopic pattern for Br and Cl), 206 (M-Cl)+, 162 (M-Br)+.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. The most common and reliable approach involves the initial construction of the 7-bromo-4-hydroxyquinoline intermediate, followed by a chlorination step.

Synthesis of 7-Bromo-4-hydroxyquinoline

The Conrad-Limpach reaction is a robust method for the synthesis of 4-hydroxyquinolines.[2][3] This involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Materials:

-

3-Bromoaniline

-

Ethyl acetoacetate

-

Dowtherm A (or other high-boiling solvent)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromoaniline (1.0 eq) in ethanol. Add a catalytic amount of concentrated hydrochloric acid. To this solution, add ethyl acetoacetate (1.05 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the 3-bromoaniline is consumed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: In a separate flask suitable for high temperatures, heat Dowtherm A to 250 °C. Slowly add the crude intermediate from the previous step to the hot Dowtherm A with vigorous stirring. Maintain the temperature at 250-255 °C for 30-60 minutes. The product will precipitate from the hot solvent.

-

Work-up and Isolation: Cool the reaction mixture to below 100 °C and add hexane to dilute the mixture and facilitate filtration. Filter the precipitated solid and wash thoroughly with hexane to remove the high-boiling solvent. Further wash the solid with ethanol to remove any remaining impurities. Dry the solid under vacuum to obtain 7-bromo-4-hydroxyquinoline.

Chlorination of 7-Bromo-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro group is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl3).[1][4][5]

Materials:

-

7-Bromo-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl3)

-

Dioxane (optional, as solvent)

-

Ice

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-